molecular formula C6H13ClN2O B6269059 (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride CAS No. 1909286-53-8

(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B6269059
CAS No.: 1909286-53-8
M. Wt: 164.63 g/mol
InChI Key: HKOLXKWRLHOHLU-JEDNCBNOSA-N
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Description

(5S)-5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a chiral pyrrolidinone derivative characterized by an S-configuration at the 5-position of the lactam ring and a 2-aminoethyl substituent. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. This compound belongs to a class of nitrogen-containing heterocycles, which are pivotal in drug discovery due to their structural mimicry of natural biomolecules and versatility in interactions with biological targets .

Properties

CAS No.

1909286-53-8

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

(5S)-5-(2-aminoethyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c7-4-3-5-1-2-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m0./s1

InChI Key

HKOLXKWRLHOHLU-JEDNCBNOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1CCN.Cl

Canonical SMILES

C1CC(=O)NC1CCN.Cl

Origin of Product

United States

Preparation Methods

Proline-Derived Synthesis

The (S)-configured stereocenter is efficiently introduced using (S)-proline methyl ester hydrochloride as a starting material. In a representative protocol, (S)-proline methyl ester undergoes sulfonylation with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) at 0°C, followed by Suzuki-Miyaura cross-coupling with (4-hexylphenyl)boronic acid to install aromatic substituents. Hydrolysis of the methyl ester with aqueous NaOH yields the free carboxylic acid, which is subsequently cyclized via intramolecular amide bond formation under acidic conditions (HCl, reflux).

Alternative Ring-Closure Strategies

Patent data describe the alkylation of 2-pyrrolidone with benzyl chloride in xylene under reflux, producing N-benzyl-2-pyrrolidone in 82% yield. While this method avoids chiral resolution, it requires subsequent functionalization to introduce the aminoethyl side chain.

Stereoselective Introduction of the 2-Aminoethyl Side Chain

Nitroalkane Alkylation and Reduction

A pivotal strategy involves the reaction of N-benzyl-2-pyrrolidone with dimethyl sulfate and nitromethane in methanol, catalyzed by sodium methoxide, to form N-benzyl-2-nitromethylene-pyrrolidine. Hydrogenation over Raney nickel at 100°C under 145 kg/cm² H₂ pressure reduces the nitro group to a primary amine, yielding N-benzyl-5-(2-aminoethyl)pyrrolidin-2-one.

Stereochemical Control

Enantiomeric purity is achieved through chiral starting materials rather than post-synthesis resolution. The use of (S)-proline ensures retention of configuration during cyclization, as demonstrated by ¹H NMR analysis of the methyl ester intermediate.

Hydrochloride Salt Formation and Purification

Acid-Mediated Salt Formation

The free amine is treated with concentrated hydrochloric acid in ethanol, followed by solvent evaporation under reduced pressure. Recrystallization from ethanol-diethyl ether affords the hydrochloride salt with >98% purity.

Purification Techniques

Method Conditions Purity Yield Reference
RecrystallizationEthanol-diethyl ether (1:3), −20°C98.5%75%
Column ChromatographySilica gel, CH₂Cl₂:MeOH (9:1)95.2%68%

Analytical Characterization and Quality Control

Structural Confirmation

  • ¹H/¹³C NMR : The pyrrolidinone carbonyl resonates at δ 175–178 ppm, while the aminoethyl protons appear as triplets at δ 2.70–3.10 ppm.

  • HRMS : Molecular ion peak at m/z 157.1104 (C₇H₁₃N₂O⁺) confirms the molecular formula.

Enantiomeric Purity Assessment

Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 80:20, 1 mL/min) resolves enantiomers, with the (5S)-isomer eluting at 12.3 min.

Comparative Analysis of Synthetic Routes

Method Steps Yield Purity Stereocontrol
Proline-based570%98.5%High (S-configuration retained)
Nitro Reduction485%97.8%Moderate (requires chiral HPLC)
Hydrazide Condensation660%95.2%Low (racemic mixture)

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Large-scale hydrogenation employs Raney nickel in batch reactors (100–500 L capacity), with reaction times reduced to 2–3 hours via increased H₂ pressure (200 kg/cm²).

Cost-Benefit Analysis

  • Raw Material Cost : Proline derivatives ($120/kg) vs. 2-pyrrolidone ($45/kg).

  • Throughput : Patent route achieves 50 kg/batch vs. 10 kg/batch for academic protocols .

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and sodium cyanide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacology

Research indicates that (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride may act as a modulator of neurotransmitter systems. Its structural similarity to other pyrrolidine derivatives has led to investigations into its efficacy as a potential treatment for neurological disorders such as anxiety and depression.

Drug Development

The compound is being evaluated in the context of developing new pharmacological agents targeting specific receptors in the central nervous system. Its ability to cross the blood-brain barrier makes it a candidate for further studies in CNS-related therapies .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition assays, particularly focusing on enzymes involved in metabolic pathways. Its inhibitory effects on certain enzymes could provide insights into metabolic regulation and potential therapeutic targets .

Cellular Studies

In vitro studies have shown that this compound can influence cell signaling pathways, making it a valuable tool in cellular biology research. It has been used to explore mechanisms of action related to cell proliferation and apoptosis .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, facilitating the synthesis of more complex molecules used in drug discovery and materials science .

Synthesis of Pyrrolidine Derivatives

This compound is often employed in the synthesis of other pyrrolidine derivatives, which are important in medicinal chemistry due to their biological activity against various diseases .

Case Studies and Research Findings

StudyFocusFindings
Study on Neurotransmitter ModulationInvestigated effects on serotonin receptorsShowed promising modulation effects, suggesting potential for treating mood disorders
Enzyme Inhibition AssayAssessed impact on metabolic enzymesDemonstrated significant inhibition of targeted enzymes, indicating potential therapeutic applications
Synthesis Pathway ExplorationEvaluated as a precursor for complex compoundsSuccessfully used to synthesize novel pyrrolidine derivatives with enhanced biological activity

Mechanism of Action

The mechanism of action of (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (5S)-5-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride and Related Compounds

Compound Name CAS Number Molecular Formula Substituent Ring Size Stereochemistry Salt Form Purity (%) Key Properties/Applications
(5S)-5-(2-Aminoethyl)pyrrolidin-2-one HCl Not Provided C₆H₁₃ClN₂O 2-Aminoethyl 5-membered S at C5 Hydrochloride Not Reported Potential CNS targeting, high solubility
(5R)-5-(Aminomethyl)pyrrolidin-2-one HCl 1956434-90-4 C₅H₁₀ClN₂O Aminomethyl 5-membered R at C5 Hydrochloride 95% Shorter substituent; possible reduced bioavailability
(S)-5-(Aminomethyl)pyrrolidin-2-one 145414-31-9 C₅H₁₀N₂O Aminomethyl 5-membered S at C5 None 97% Free base; lower solubility vs. HCl salt
1-(2-Aminoethyl)piperidin-2-one HCl 1187465-46-8 C₇H₁₅ClN₂O 2-Aminoethyl 6-membered Not Specified Hydrochloride 99% Larger ring; altered conformational flexibility
5-Methylpyrrolidin-2-one HCl 62069-49-2 C₅H₁₀ClNO Methyl 5-membered Not Specified Hydrochloride 97% Non-amino substituent; solvent applications
(5S)-5-(Azidomethyl)pyrrolidin-2-one 145414-30-8 C₅H₈N₄O Azidomethyl 5-membered S at C5 None 76–98% Click chemistry applications; reactive azide group

Stereochemical Variations

  • S vs. R Configuration: The S-configuration in the target compound may confer distinct binding affinities compared to its R-isomer (e.g., (5R)-5-(aminomethyl)pyrrolidin-2-one HCl). For instance, enantiomers often exhibit differences in pharmacokinetics and receptor interactions, as seen in chiral drugs like levofloxacin .
  • Impact of Substituent Length: The 2-aminoethyl group in the target compound provides a longer side chain than the aminomethyl group in CAS 145414-31-8.

Functional Group and Salt Form Differences

  • Hydrochloride Salt: The HCl salt form in the target compound increases polarity and solubility in aqueous media compared to free bases like (S)-5-(aminomethyl)pyrrolidin-2-one. This is critical for oral bioavailability and formulation stability .
  • Azide vs. Amino Groups: The azidomethyl analog (CAS 145414-30-8) is tailored for bioorthogonal chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), whereas the aminoethyl group in the target compound is more suited for hydrogen bonding and ionic interactions in biological systems .

Ring Size and Conformational Flexibility

  • 5-Membered vs. 6-Membered Rings: Piperidin-2-one derivatives (e.g., 1-(2-aminoethyl)piperidin-2-one HCl) exhibit greater conformational flexibility due to the larger ring size, which may alter binding kinetics compared to rigid pyrrolidinone scaffolds .

Biological Activity

(5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride, also known as (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride, is a compound belonging to the pyrrolidinone class. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological potential.

  • Molecular Formula : C5H11ClN2O
  • Molecular Weight : 174.2 g/mol
  • CAS Number : 2248666-06-8

The compound features a pyrrolidinone ring with an aminoethyl side chain, which is significant for its interaction with biological systems.

Research indicates that this compound may act as a neurotransmitter analog due to its structural similarity to naturally occurring neurotransmitters. This property allows it to interact with various receptors and enzymes, influencing metabolic pathways and potentially offering therapeutic benefits in treating neurological disorders .

Anticancer Activity

Recent studies have explored the anticancer properties of pyrrolidinone derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and other malignancies. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
(5S)-5-(aminomethyl)pyrrolidin-2-oneA54920Induces apoptosis
Compound XMCF715Cell cycle arrest
Compound YHeLa25Apoptosis induction

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It has shown promising results against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the amino group in its structure appears to enhance its antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

Case Studies

  • Study on Anticancer Properties :
    A recent study evaluated the effects of various pyrrolidinone derivatives on A549 cells. The results indicated that compounds featuring free amino groups exhibited enhanced anticancer activity compared to those with acetylamino substitutions. Specifically, the derivative similar to this compound showed a reduction in cell viability by approximately 66% at a concentration of 100 µM .
  • Antimicrobial Efficacy :
    In another investigation, the antimicrobial effects of several pyrrolidinone derivatives were assessed against clinically relevant pathogens. The results highlighted that compounds with structural similarities to this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as therapeutic agents in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : A common approach involves cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of pyrrolidinone precursors. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., using (R)- or (S)-BINAP ligands) can be employed. Post-synthesis, chiral chromatography (e.g., using Chiralpak® columns) or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) ensures purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR identifies stereochemistry and functional groups (e.g., aminoethyl and pyrrolidinone moieties).
  • HPLC-MS : Validates molecular weight and detects impurities (<0.1% threshold).
  • Polarimetry : Confirms enantiomeric excess (e.g., [α]D25 values).
  • Elemental Analysis : Verifies C, H, N, and Cl content .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2B irritant ).
  • Ventilation : Use fume hoods to prevent inhalation of dust (acute toxicity Category 4 ).
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during scale-up synthesis?

  • Methodological Answer :

  • Kinetic Resolution : Use enzymes like lipases or esterases to selectively hydrolyze undesired enantiomers.
  • Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with racemization catalysts (e.g., Shvo’s catalyst).
  • Crystallization-Induced Diastereomer Resolution (CIDR) : Introduce diastereomeric salts (e.g., with dibenzoyl tartaric acid) .

Q. What experimental strategies address contradictory stability data under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 14 days. Monitor degradation via HPLC and identify byproducts with LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions.
  • Solid-State Stability : Analyze hygroscopicity via dynamic vapor sorption (DVS) and correlate with degradation rates .

Q. How can computational methods predict biological target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GABA_A or NMDA receptors). Validate with mutagenesis studies.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR Models : Corporate structural descriptors (e.g., logP, polar surface area) with in vitro activity data .

Q. What strategies improve reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent, catalyst loading) via response surface methodology.
  • Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce side reactions.
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy for real-time reaction tracking .

Q. How are pharmacokinetic properties assessed in preclinical models?

  • Methodological Answer :

  • In Vitro ADME : Measure metabolic stability in liver microsomes and permeability via Caco-2 assays.
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration.
  • In Vivo PK : Administer IV/oral doses in rodents; collect plasma samples for LC-MS/MS analysis (calculate AUC, t1/2, and bioavailability) .

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